2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 896679-39-3
Cat. No.: VC6932442
Molecular Formula: C19H13F2N3O2S2
Molecular Weight: 417.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896679-39-3 |
|---|---|
| Molecular Formula | C19H13F2N3O2S2 |
| Molecular Weight | 417.45 |
| IUPAC Name | 2,5-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H13F2N3O2S2/c1-11-13(18-23-16-6-3-9-22-19(16)27-18)4-2-5-15(11)24-28(25,26)17-10-12(20)7-8-14(17)21/h2-10,24H,1H3 |
| Standard InChI Key | LIPUYLDDXVSQLN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC4=C(S3)N=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features three primary structural components:
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A thiazolo[5,4-b]pyridine moiety, a bicyclic heteroaromatic system comprising fused thiazole and pyridine rings. This scaffold is known for its electron-deficient character, enabling π-π stacking interactions with biological targets .
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A 2-methyl-3-aminophenyl linker, which introduces steric bulk and modulates electronic properties through the methyl substituent.
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A 2,5-difluorobenzenesulfonamide group, where the fluorine atoms enhance metabolic stability and influence hydrogen-bonding interactions.
The IUPAC name systematically describes this arrangement:
2,5-difluoro-N-[2-methyl-3-( thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide.
Table 1: Key Structural Descriptors
| Property | Value | Source Analogue |
|---|---|---|
| Molecular formula | C₁₉H₁₃F₂N₃O₂S₂ | |
| Molecular weight | 417.45 g/mol | |
| Hydrogen bond acceptors | 7 | Calculated from structure |
| Rotatable bonds | 4 | Calculated from structure |
Synthesis and Characterization
Retrosynthetic Analysis
While no explicit synthesis route for this compound is documented, convergent strategies from analogous systems suggest a three-step approach:
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Thiazolo[5,4-b]pyridine synthesis: Cyclocondensation of 2-aminopyridine derivatives with thiourea or CS₂ under acidic conditions .
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Sulfonamide coupling: Reaction of 2,5-difluorobenzenesulfonyl chloride with the aminophenyl-thiazolopyridine intermediate in the presence of a base (e.g., pyridine or Et₃N).
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Methyl group introduction: Directed ortho-metalation (DoM) strategies or Friedel-Crafts alkylation could install the 2-methyl group on the phenyl ring .
Challenges in Optimization
Key hurdles include:
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Regioselectivity: Ensuring proper orientation during thiazole ring formation to avoid [5,4-b] vs. [4,5-b] isomerization .
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Solubility: The hydrophobic thiazolopyridine core may necessitate polar aprotic solvents (e.g., DMF, DMSO) for reactions.
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Purification: Chromatographic separation is often required due to the formation of regioisomeric byproducts .
Pharmacological Properties
Table 2: Hypothesized Biological Activity
| Target | Predicted IC₅₀ | Basis for Prediction |
|---|---|---|
| PI3Kγ | 15–50 nM | Similarity to |
| COX-2 | 0.8–2.1 μM | Fluorinated sulfonamide data |
| Carbonic anhydrase IX | 4.3–12 nM | Sulfonamide affinity |
Antimicrobial Activity
Thiazolopyridine derivatives exhibit broad-spectrum effects:
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Gram-positive bacteria: MIC = 8–32 μg/mL against Staphylococcus aureus.
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Fungi: 64–128 μg/mL for Candida albicans.
The 2,5-difluoro substitution may enhance membrane penetration compared to 2,4-difluoro analogues .
Mechanism of Action
Kinase Inhibition Dynamics
Molecular docking studies on PI3Kγ (PDB: 1E8X) suggest:
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The sulfonamide sulfonyl oxygen forms hydrogen bonds with Val₈₈₂.
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Fluorine atoms engage in hydrophobic interactions with Ile₈₃₁ and Ile₈₇₉.
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Thiazolopyridine π-stacks with Tyr₈⁶⁷, stabilizing the inactive kinase conformation .
Cytotoxic Effects
In silico models predict apoptosis induction via:
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PI3K/Akt/mTOR pathway inhibition → reduced cell proliferation.
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ROS generation from mitochondrial membrane destabilization.
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PARP cleavage through caspase-3/7 activation.
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships (SAR)
Key trends:
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